molecular formula C20H30N2O5 B12572483 N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine CAS No. 191398-49-9

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine

Cat. No.: B12572483
CAS No.: 191398-49-9
M. Wt: 378.5 g/mol
InChI Key: QFEJSKZCVMUHLW-BPUTZDHNSA-N
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Description

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-isoleucine. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with L-isoleucine can be facilitated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: L-phenylalanyl-L-isoleucine.

    Coupling: Extended peptides or polypeptides.

Scientific Research Applications

Peptide Synthesis

Boc Protection in Peptide Chemistry
The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis. This compound is particularly valuable because it allows for the selective protection of the amino group of phenylalanine while permitting the synthesis of complex peptides. The Boc group can be easily removed under mild acidic conditions, making it suitable for multi-step peptide synthesis.

Case Study: Synthesis of Bioactive Peptides
In a study involving the synthesis of bioactive peptides, Boc-Phe-Ile was utilized as a building block. The incorporation of this compound led to peptides with enhanced stability and biological activity. For instance, peptides synthesized using Boc-Phe-Ile demonstrated improved binding affinity to specific receptors compared to those synthesized without this modification .

Drug Development

Anticancer Activity
Research indicates that derivatives of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine exhibit promising anticancer properties. A notable study reported that a related compound showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity. This suggests that Boc-Phe-Ile and its derivatives could be explored further as potential anticancer agents.

Mechanisms of Action
The anticancer activity is believed to involve inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs) and epidermal growth factor receptor (EGFR) phosphorylation, both critical in cancer progression.

Biological Research

Reprogramming Natural Proteins
The incorporation of unnatural amino acids like this compound into proteins has been explored as a method to enhance protein functionality. This approach allows researchers to modify the properties of proteins for various applications, including the development of more effective enzymes or therapeutic proteins .

Transport Studies
Recent studies have investigated the role of this compound in the uptake mechanisms across biological membranes. The compound's structure can influence its transport efficiency through various transporters, which is crucial for understanding drug delivery systems .

Pharmacokinetics and Toxicity

Pharmacokinetic Profiles
The pharmacokinetics of this compound derivatives have shown favorable characteristics such as sufficient oral bioavailability and low toxicity levels. Studies suggest that these compounds exhibit a clearance rate conducive to therapeutic use without significant adverse effects at tested doses.

Summary Table: Key Applications

Application AreaDescriptionKey Findings
Peptide Synthesis Used as a protective group for amines in peptide synthesisEnhanced stability and biological activity
Drug Development Potential anticancer agent with significant inhibitory activityIC50 = 0.126 μM against MDA-MB-231
Biological Research Modifies protein functionality and influences transport mechanismsEnhanced protein properties
Pharmacokinetics Favorable profiles with low toxicityHigh clearance rates and good bioavailability

Mechanism of Action

The primary function of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is to serve as a protected intermediate in peptide synthesis. The Boc group protects the amino function during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine is unique due to its specific combination of L-phenylalanine and L-isoleucine, making it suitable for the synthesis of peptides that require these particular amino acids. Its stability and ease of handling make it a valuable intermediate in peptide synthesis .

Biological Activity

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine (Boc-Phe-Ile) is a dipeptide derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its interactions with biological systems, pharmacological properties, and implications for drug design.

  • Molecular Formula: C14H19NO4
  • Molecular Weight: 265.31 g/mol
  • CAS Number: 13734-34-4
  • Purity: ≥99% .
  • Melting Point: 84-88 °C .

1. Transport and Absorption

Boc-Phe-Ile is often studied for its role in enhancing the intestinal absorption of therapeutic compounds. Research has shown that amino acid esters, including Boc-Phe-Ile, can improve the permeability of drugs across intestinal membranes by acting as prodrugs. For instance, studies indicated that derivatives like Phe-3-HPG exhibited significant uptake in HeLa/hPEPT1 cells compared to normal cells, suggesting an affinity for the hPEPT1 transporter, which is crucial for peptide absorption in the intestine .

2. Inhibition Studies

The biological activity of Boc-Phe-Ile can also be linked to its inhibitory effects on various enzymes and transporters. In a study evaluating the IC50 values of different compounds, Boc-Phe-Ile derivatives demonstrated varying degrees of inhibition against specific transporters, highlighting their potential as therapeutic agents targeting drug delivery systems .

CompoundIC50 (mM)
Val-3-HPG0.65 ± 0.04
Ile-3-HPG0.63 ± 0.04
Phe-3-HPG2.33 ± 0.45

Case Study 1: Enhancing Drug Delivery

A study focused on the use of amino acid esters in improving drug delivery systems highlighted the effectiveness of Boc-Phe-Ile as a prodrug that enhances the bioavailability of certain therapeutic agents when administered orally . The study showed that when coupled with valacyclovir, the uptake in hPEPT1 expressing cells was significantly higher than in non-expressing cells.

Case Study 2: Cancer Cell Growth Inhibition

Research into dipeptide prodrugs has indicated that compounds like Boc-Phe-Ile can enhance metabolic stability and transporter affinity in cancer treatments. A comparative analysis revealed that dipeptide derivatives exhibited greater efficacy in inhibiting cancer cell growth than their monoamino acid counterparts .

Properties

CAS No.

191398-49-9

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H30N2O5/c1-6-13(2)16(18(24)25)22-17(23)15(12-14-10-8-7-9-11-14)21-19(26)27-20(3,4)5/h7-11,13,15-16H,6,12H2,1-5H3,(H,21,26)(H,22,23)(H,24,25)/t13-,15-,16-/m0/s1

InChI Key

QFEJSKZCVMUHLW-BPUTZDHNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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